Methoxyphedrine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

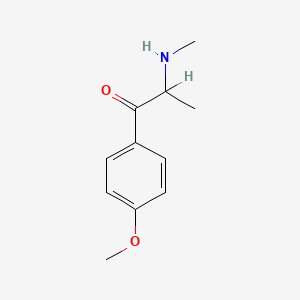

IUPAC Name |

1-(4-methoxyphenyl)-2-(methylamino)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(12-2)11(13)9-4-6-10(14-3)7-5-9/h4-8,12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUIHBQDYYAEMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)OC)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862127 | |

| Record name | Methedrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530-54-1 | |

| Record name | Methedrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyphedrine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methedrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHEDRONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYPHEDRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7HY239I58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Methoxyphedrine (Methedrone) for Research Purposes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical characterization, pharmacology, and toxicology of methoxyphedrine, also known as methedrone or 4-methoxymethcathinone (4-MeOMC). This document is intended for research and informational purposes only. The synthesis and possession of this compound are subject to legal restrictions in many jurisdictions.

Introduction

This compound (methedrone) is a synthetic cathinone (B1664624) that has emerged as a novel psychoactive substance (NPS).[1] Structurally, it is the β-keto analogue of para-methoxymethamphetamine (PMMA) and is closely related to other synthetic cathinones like mephedrone (B570743) and methylone.[1] As with many NPS, a thorough understanding of its chemical properties, biological activity, and toxicological profile is crucial for the scientific and medical communities to address its public health implications. This guide consolidates available research data to provide a detailed resource for professionals in relevant fields.

Chemical Synthesis

The synthesis of methedrone is analogous to that of other substituted cathinones, such as mephedrone. The most common route involves the α-bromination of a substituted propiophenone (B1677668) followed by amination.[2]

Synthesis Pathway

The primary synthetic route to methedrone starts from 4-methoxypropiophenone. The synthesis can be summarized in two main steps:

-

α-Bromination: 4-methoxypropiophenone is reacted with bromine in a suitable solvent, typically glacial acetic acid with a catalytic amount of hydrobromic acid, to yield 2-bromo-1-(4-methoxyphenyl)propan-1-one (B1267232).

-

Amination: The resulting α-bromoketone is then reacted with methylamine (B109427) to produce this compound (methedrone). The product is typically isolated as a hydrochloride or hydrobromide salt to improve stability.[2]

Experimental Protocol (Adapted from Mephedrone Synthesis)

The following is a representative experimental protocol adapted from the synthesis of the closely related compound, mephedrone.[3][4] Researchers should exercise appropriate caution and adapt the procedure as necessary for methedrone synthesis.

Step 1: α-Bromination of 4-Methoxypropiophenone

-

Dissolve 4-methoxypropiophenone in glacial acetic acid.

-

Add a catalytic amount of 48% hydrobromic acid.

-

Slowly add a solution of bromine in glacial acetic acid to the mixture at room temperature with constant stirring. The reaction progress can be monitored by the disappearance of the bromine color.

-

After the addition is complete, continue stirring for a designated period to ensure the reaction goes to completion.

-

Pour the reaction mixture into ice-cold water to precipitate the crude 2-bromo-1-(4-methoxyphenyl)propan-1-one.

-

Filter the precipitate, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Amination to form Methedrone

-

Dissolve the purified 2-bromo-1-(4-methoxyphenyl)propan-1-one in a suitable solvent such as isopropanol.

-

Add an excess of a solution of methylamine (e.g., 40% in water) to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours.

-

After the reaction is complete, acidify the mixture with hydrochloric acid to form the hydrochloride salt of methedrone.

-

The solvent is then removed under reduced pressure.

-

The resulting solid is washed with a non-polar solvent (e.g., acetone (B3395972) or diethyl ether) to remove impurities, yielding the final product.

Chemical Characterization

A comprehensive characterization of synthesized methedrone is essential for its unambiguous identification and to ensure its purity. The following analytical techniques are typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of methedrone.

Table 1: NMR Spectral Data for Methedrone

| Technique | Nucleus | Chemical Shift (δ) ppm and Multiplicity |

|---|---|---|

| ¹H NMR | Aromatic protons | 7.9-8.0 (d, 2H), 6.9-7.0 (d, 2H) |

| Methine proton (-CH-) | 4.5-4.7 (q, 1H) | |

| Methoxy protons (-OCH₃) | 3.8-3.9 (s, 3H) | |

| N-methyl protons (-NHCH₃) | 2.5-2.6 (s, 3H) | |

| Methyl protons (-CH₃) | 1.3-1.4 (d, 3H) | |

| ¹³C NMR | Carbonyl carbon (C=O) | ~198 |

| Aromatic carbons | ~164, ~131, ~129, ~114 | |

| Methine carbon (-CH-) | ~60 | |

| Methoxy carbon (-OCH₃) | ~55 | |

| N-methyl carbon (-NHCH₃) | ~32 |

| | Methyl carbon (-CH₃) | ~17 |

Note: The exact chemical shifts may vary depending on the solvent and the salt form of the compound.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the identification of methedrone. The electron ionization (EI) mass spectrum shows a characteristic fragmentation pattern.

Table 2: GC-MS Fragmentation Data for Methedrone

| m/z (relative abundance) | Proposed Fragment Ion |

|---|---|

| 193 | [M]⁺ (Molecular ion) |

| 135 | [CH₃OC₆H₄CO]⁺ |

| 58 | [CH₃CH=NHCH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: The base peak is typically observed at m/z 58, which is characteristic of N-methylated cathinones.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the methedrone molecule.

Table 3: FTIR Spectral Data for Methedrone

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3400 | N-H stretch (secondary amine) |

| ~3000 | C-H stretch (aromatic and aliphatic) |

| ~1680 | C=O stretch (aryl ketone) |

| ~1600, ~1510 | C=C stretch (aromatic ring) |

| ~1260 | C-O stretch (aryl ether) |

| ~1170 | C-N stretch |

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, ATR).[6][7]

Pharmacology

Methedrone exerts its psychoactive effects primarily by interacting with monoamine transporters.[1]

Mechanism of Action

Methedrone is a potent inhibitor of the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), and a weaker inhibitor of the dopamine (B1211576) transporter (DAT).[1] It acts as a monoamine releasing agent, causing an increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine in the brain.[8] This mixed mechanism of action, combining reuptake inhibition and release, is responsible for its stimulant and empathogenic effects.

In Vitro Pharmacology

The following table summarizes the in vitro activity of methedrone at human monoamine transporters.

Table 4: In Vitro Pharmacological Data for Methedrone

| Parameter | DAT | SERT | NET |

|---|---|---|---|

| IC₅₀ (µM) for Uptake Inhibition | 5.9 | 19.3 | 1.9 |

| EC₅₀ (nM) for Monoamine Release | 49.1 | 118.3 | 62.7 |

Data from studies on human monoamine transporters and rat brain synaptosomes.[9][10]

Toxicology

The toxicological profile of methedrone is not as extensively studied as that of more traditional drugs of abuse. However, available data indicate a potential for significant adverse effects.

Acute Toxicity

Acute toxicity from methedrone use can manifest as a sympathomimetic toxidrome, characterized by agitation, tachycardia, hypertension, and hyperthermia.[11] Severe cases can lead to seizures, psychosis, and cardiovascular complications. Fatal intoxications have been reported, with postmortem blood concentrations of methedrone being a key finding.[1]

In Vivo Toxicology

Animal studies provide further insight into the toxic potential of methedrone.

Table 5: In Vivo Toxicological Data for Methedrone

| Parameter | Species | Value | Route of Administration |

|---|---|---|---|

| LD₅₀ | Mouse | 118.8 mg/kg (base) | Intraperitoneal |

| LD₅₀ | Mouse | 143.2 mg/kg (HCl salt) | Intraperitoneal |

| LD₅₀ | Rat | 242.72 µM (in vitro) | N/A |

LD₅₀ (Median Lethal Dose) values provide an indication of the acute toxicity of a substance.[1][12][13]

Neurotoxicity

The neurotoxic effects of methedrone are a subject of ongoing research. Some studies suggest that, unlike MDMA, mephedrone may not cause long-term damage to dopamine nerve endings.[14] However, other research indicates that it can induce oxidative stress and may enhance the neurotoxicity of other amphetamine-type stimulants when used concurrently.[2][14]

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, pharmacology, and toxicology of this compound (methedrone). The information presented highlights the importance of continued research into this and other novel psychoactive substances to better understand their properties and potential risks. The provided experimental protocols and data serve as a valuable resource for researchers in the fields of forensic science, pharmacology, and toxicology. It is imperative that all research involving this compound is conducted in compliance with relevant laws and regulations.

References

- 1. Central Effects of the Designer Drug Mephedrone in Mice—Basic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. unodc.org [unodc.org]

- 3. scribd.com [scribd.com]

- 4. scribd.com [scribd.com]

- 5. academic.oup.com [academic.oup.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Infrared and Raman screening of seized novel psychoactive substances: a large scale study of >200 samples - Analyst (RSC Publishing) DOI:10.1039/C5AN02326B [pubs.rsc.org]

- 8. gpub.org [gpub.org]

- 9. The Designer Methcathinone Analogs, Mephedrone and Methylone, are Substrates for Monoamine Transporters in Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The profile of mephedrone on human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chromatographyonline.com [chromatographyonline.com]

In-Depth Technical Guide to Methoxyphedrine: Chemical Properties and Spectral Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyphedrine, also known as methedrone or 4-methoxymethcathinone (4-MeOMC), is a synthetic stimulant of the cathinone (B1664624) class. Its chemical structure is closely related to other psychoactive substances such as mephedrone (B570743) and methylone. This technical guide provides a comprehensive overview of the chemical properties, spectral data, and analytical methodologies for this compound. The information is intended to support researchers, scientists, and drug development professionals in their understanding and investigation of this compound. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and analysis.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 1-(4-methoxyphenyl)-2-(methylamino)propan-1-one | [1] |

| Synonyms | Methedrone, 4-Methoxymethcathinone (4-MeOMC), bk-PMMA | [1] |

| Chemical Formula | C₁₁H₁₅NO₂ | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| CAS Number | 530-54-1 | [1] |

| Melting Point | 208-210 °C (for dl-Methylephedrine hydrochloride) | [2][3] |

| Boiling Point | Not available | |

| Water Solubility | Freely soluble (for dl-Methylephedrine hydrochloride) | [4] |

Spectral Data

The structural elucidation and identification of this compound rely on various spectroscopic techniques. This section provides a summary of the expected spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure of this compound. The following tables outline the predicted chemical shifts for ¹H and ¹³C NMR spectra.

Table 2.1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.9 | Doublet | 2H | Aromatic protons (ortho to carbonyl) |

| ~ 6.9 | Doublet | 2H | Aromatic protons (meta to carbonyl) |

| ~ 4.5 | Quartet | 1H | CH-N |

| ~ 3.8 | Singlet | 3H | OCH₃ |

| ~ 2.5 | Singlet | 3H | NH-CH₃ |

| ~ 1.4 | Doublet | 3H | CH-CH₃ |

Table 2.2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~ 198 | C=O (Ketone) |

| ~ 164 | Aromatic C-O |

| ~ 131 | Aromatic CH (ortho to carbonyl) |

| ~ 128 | Aromatic C (ipso to carbonyl) |

| ~ 114 | Aromatic CH (meta to carbonyl) |

| ~ 57 | CH-N |

| ~ 55 | OCH₃ |

| ~ 32 | NH-CH₃ |

| ~ 16 | CH-CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

Table 2.3: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300-3500 | Medium | N-H stretch (secondary amine) |

| ~ 2800-3000 | Medium-Strong | C-H stretch (aromatic and aliphatic) |

| ~ 1680 | Strong | C=O stretch (aryl ketone) |

| ~ 1600, 1510 | Medium-Strong | C=C stretch (aromatic ring) |

| ~ 1260 | Strong | C-O stretch (aryl ether) |

| ~ 1170 | Strong | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification.

Table 2.4: Major Mass Spectrometry Fragments (Electron Ionization)

| m/z | Relative Intensity | Proposed Fragment |

| 193 | Moderate | [M]⁺ (Molecular ion) |

| 135 | High | [CH₃OC₆H₄CO]⁺ |

| 72 | High | [CH₃CH=NHCH₃]⁺ |

| 58 | Very High | [CH₃NH=CH₂]⁺ |

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound.

Synthesis of this compound from 4-Methoxypropiophenone

Objective: To synthesize 1-(4-methoxyphenyl)-2-(methylamino)propan-1-one (this compound) via bromination of 4-methoxypropiophenone followed by nucleophilic substitution with methylamine (B109427).

Materials:

-

4-Methoxypropiophenone

-

Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Methylamine (CH₃NH₂) solution (e.g., 40% in water or 2M in THF)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether

-

Diethyl ether

-

Ethanol

Procedure:

-

Bromination: Dissolve 4-methoxypropiophenone (1 equivalent) in dichloromethane. Cool the solution in an ice bath. Add a solution of bromine (1 equivalent) in dichloromethane dropwise with stirring. Allow the reaction to proceed at room temperature until the bromine color disappears.

-

Work-up: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude α-bromoketone.

-

Amination: Dissolve the crude α-bromoketone in a suitable solvent such as ethanol. Add an excess of methylamine solution (2-3 equivalents) and stir the mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Isolation and Purification: Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with water to remove excess methylamine.

-

Salt Formation (Optional): To obtain the hydrochloride salt, bubble dry HCl gas through the ethereal solution or add a solution of HCl in diethyl ether. The hydrochloride salt will precipitate.

-

Recrystallization: Collect the precipitate by filtration and recrystallize from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain pure this compound hydrochloride.

Caption: Synthetic workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify this compound in a sample using GC-MS.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

-

Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute

-

Ramp: 20 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

Injection Volume: 1 µL

MS Conditions:

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Electron Energy: 70 eV

-

Scan Range: m/z 40-550

Sample Preparation:

-

Dissolve a known amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.

-

If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up complex matrices.

-

For quantification, prepare a series of calibration standards and a quality control sample. An internal standard (e.g., deuterated this compound) should be used.

Data Analysis:

-

Identify this compound by comparing the retention time and the mass spectrum of the sample peak with that of a certified reference standard.

-

Quantify the amount of this compound by constructing a calibration curve from the peak area ratios of the analyte to the internal standard.

References

The Structural Elucidation of Methoxyphedrine and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyphedrine, often identified as methedrone or para-methoxymethcathinone (PMMC), is a synthetic cathinone (B1664624) that has garnered significant attention within the scientific community due to its psychoactive properties and structural similarity to other stimulants. This technical guide provides an in-depth elucidation of the core structure of this compound and its analogues. It details their structure-activity relationships, experimental protocols for their synthesis and analysis, and the signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development, pharmacology, and forensic analysis.

Core Structure of this compound and its Analogues

This compound belongs to the cathinone class of compounds, which are characterized by a β-keto-phenethylamine skeleton. The core structure of this compound consists of a phenyl ring substituted with a methoxy (B1213986) group, a cathinone backbone, and a methylamino group. The position of the methoxy group on the phenyl ring gives rise to positional isomers, each with potentially different pharmacological profiles. The most well-known isomer is 4-methoxymethcathinone (methedrone).

Analogues of this compound can be generated through various structural modifications, including:

-

Alteration of the methoxy group's position: 2-methoxy (ortho), 3-methoxy (meta), and 4-methoxy (para) isomers.

-

Substitution on the phenyl ring: Addition of other functional groups such as halogens or alkyl groups.

-

Modification of the α-carbon: Altering the length of the alkyl chain.

-

Modification of the amino group: N-alkylation or incorporation into a pyrrolidine (B122466) ring.

Table 1: Chemical Structures and Identifiers of this compound and Key Analogues

| Common Name | IUPAC Name | Chemical Formula | CAS Number | PubChem CID |

| This compound (Methedrone) | 1-(4-methoxyphenyl)-2-(methylamino)propan-1-one | C₁₁H₁₅NO₂ | 530-54-1 | 216281 |

| 2-Methoxymethcathinone | 1-(2-methoxyphenyl)-2-(methylamino)propan-1-one | C₁₁H₁₅NO₂ | N/A | N/A |

| 3-Methoxymethcathinone | 1-(3-methoxyphenyl)-2-(methylamino)propan-1-one | C₁₁H₁₅NO₂ | 1435933-70-2 | 71741532 |

| Methylephedrine | (1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol | C₁₁H₁₇NO | 552-79-4 | 64782 |

| Ephedrine | (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol | C₁₀H₁₅NO | 299-42-3 | 5032 |

| Mephedrone (4-MMC) | 2-(methylamino)-1-(4-methylphenyl)propan-1-one | C₁₁H₁₅NO | 1189726-22-4 | 24778170 |

Structure-Activity Relationship (SAR)

The pharmacological activity of this compound and its analogues is primarily mediated by their interaction with monoamine transporters: the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). These compounds can act as either reuptake inhibitors or releasing agents, leading to an increase in the extracellular concentrations of dopamine, serotonin, and norepinephrine.

The specific structural features of each analogue significantly influence its potency and selectivity for these transporters.

Key SAR observations include:

-

Phenyl Ring Substitution: The position of the methoxy group is a critical determinant of activity. For example, para-substitution (as in 4-methoxyphedrine) tends to confer higher activity at SERT compared to meta- or ortho-substitution.[1]

-

α-Alkyl Chain Length: Increasing the length of the alkyl chain at the α-carbon can impact potency.

-

N-Alkylation: The nature of the substituent on the amino group influences transporter selectivity. For instance, N-ethyl substitution can increase potency at DAT.

Table 2: Quantitative SAR Data for this compound and Selected Analogues

| Compound | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |

| This compound (4-MeO-MC) | 1,120 | 129 | 3,360 | 3,100 | 250 | 1,000 |

| Mephedrone (4-MMC) | 467 | 5,030 | 328 | 1,200 | 5,400 | 440 |

| Methylone | 696 | 3,450 | 1,530 | 1,300 | 2,000 | 1,100 |

| Methcathinone | 313 | 11,000 | 237 | 770 | 11,000 | 330 |

Note: Data compiled from various sources and experimental conditions may vary. IC₅₀ values represent the concentration required to inhibit 50% of transporter activity, while Kᵢ values represent the binding affinity.

Experimental Protocols

Synthesis of this compound Analogues

The synthesis of this compound and its analogues typically involves a multi-step process. Below is a representative protocol for the synthesis of 3-methoxymethcathinone (3-MMC).[2]

Synthesis of 3-Methylmethcathinone (adapted for 3-Methoxymethcathinone)

-

Step 1: Grignard Reaction. Ethylmagnesium bromide is added to 3-methoxybenzaldehyde (B106831) to form 1-(3-methoxyphenyl)-1-propanol.

-

Step 2: Oxidation. The resulting alcohol is oxidized using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC) on silica (B1680970) gel to yield the corresponding ketone, 1-(3-methoxyphenyl)propan-1-one.

-

Step 3: Bromination. The ketone is then brominated, typically using hydrobromic acid, to produce the α-bromoketone intermediate.

-

Step 4: Amination. The bromoketone is reacted with methylamine (B109427) in an appropriate solvent (e.g., ethanol) to yield the 3-methoxymethcathinone free base.

-

Step 5: Salt Formation. The free base is then converted to its hydrochloride salt by treatment with ethereal hydrogen chloride.

Note: This is a generalized protocol. Specific reaction conditions, including temperature, reaction time, and purification methods, need to be optimized for each specific analogue.

Analytical Characterization

The identification and characterization of this compound and its analogues are crucial for both research and forensic purposes. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful analytical techniques for this purpose.

3.2.1 GC-MS Analysis Protocol

A general GC-MS method for the analysis of synthetic cathinones is as follows:

-

Sample Preparation: A representative sample of the material is accurately weighed and dissolved in a suitable solvent, such as methanol, to a concentration of approximately 1 mg/mL. An internal standard may be added for quantitative analysis. For some cathinones, a basic extraction may improve peak shape.[3]

-

GC Conditions:

-

Column: A non-polar column, such as one with a 5% phenyl/95% methyl silicone stationary phase (e.g., HP-5MS), is commonly used.

-

Oven Program: A temperature gradient is typically employed, for example, starting at 90°C, holding for 1 minute, then ramping up to 300°C at a rate of 8°C/minute, and holding for 10 minutes.

-

Injector: A split injection is used with an injector temperature of around 225°C.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Scan Range: A full scan from m/z 50 to 550 is typically performed.

-

Temperatures: The GC interface, MS source, and quadrupole temperatures are maintained at approximately 300°C, 230°C, and 150°C, respectively.

-

-

Data Analysis: The retention time and the mass spectrum of the analyte are compared with those of a certified reference standard.

3.2.2 NMR Spectroscopy Protocol

NMR spectroscopy provides detailed structural information, which is invaluable for the unambiguous identification of isomers.

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy:

-

A standard proton NMR spectrum is acquired.

-

Key signals to analyze include the aromatic protons (chemical shifts and splitting patterns of which are highly informative for determining the substitution pattern on the phenyl ring), the methoxy group protons (a singlet), the methyl protons on the cathinone backbone, and the N-methyl protons.

-

-

¹³C NMR Spectroscopy:

-

A proton-decoupled carbon-13 spectrum is acquired.

-

The chemical shifts of the carbonyl carbon, the aromatic carbons, and the aliphatic carbons provide further confirmation of the structure.

-

-

2D NMR Spectroscopy:

-

Techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, confirming the complete molecular structure.

-

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound and its analogues is the modulation of monoamine transporters, leading to increased synaptic concentrations of dopamine and serotonin. This, in turn, activates postsynaptic G-protein coupled receptors (GPCRs), primarily Dopamine D1-like receptors and Serotonin 5-HT2A receptors.

Dopamine D1 Receptor Signaling Pathway

Increased synaptic dopamine resulting from DAT inhibition or reversal leads to the activation of postsynaptic D1 receptors. This initiates a Gs-protein coupled signaling cascade.

Serotonin 5-HT2A Receptor Signaling Pathway

Increased synaptic serotonin from SERT modulation activates postsynaptic 5-HT2A receptors, which are coupled to the Gq protein signaling pathway.

References

The Impact of Methoxyphedrine on Monoamine Transporters: An In- Vitro and In-Vivo Technical Overview

For Researchers, Scientists, and Drug Development Professionals

December 21, 2025

This technical guide provides a comprehensive analysis of the effects of Methoxyphedrine (MXP), also known as 4-methoxy-N-methylcathinone, on the primary monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). Due to the limited availability of direct research on this compound, this paper incorporates data from its close structural analog, para-methoxymethamphetamine (PMMA), to provide a more complete pharmacological profile. It is crucial to note that while structurally similar, the presence of a β-keto group in this compound may influence its interaction with monoamine transporters compared to PMMA.

Executive Summary

In Vitro Effects on Monoamine Transporters

The primary in vitro methods to assess the interaction of compounds with monoamine transporters are radioligand binding assays and neurotransmitter uptake inhibition assays. These assays determine a compound's affinity for the transporters and its ability to block the reuptake of their respective neurotransmitters.

Quantitative Data: Inhibition of Monoamine Transporter Function

The following tables summarize the inhibitory potency (IC50) and monoamine release (EC50) of this compound and related compounds on DAT, NET, and SERT.

| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | Reference |

| Mephedrone | 5.9 | 1.9 | 19.3 | [1] |

| Methamphetamine | ~0.6 | ~0.1 | 20-40 | [2] |

| MDMA | 8.29 | 1.19 | 2.41 | [2] |

| Table 1: Comparative IC50 values for monoamine transporter uptake inhibition. |

| Compound | Dopamine Release EC50 (nM) | Norepinephrine Release EC50 (nM) | Serotonin Release EC50 (nM) | Reference |

| (S)-PMMA | 1340 | 79 | 30 | [3] |

| (R)-PMMA | 2400 | 185 | 40 | [3] |

| Table 2: EC50 values for para-methoxymethamphetamine (PMMA) induced monoamine release in rat brain synaptosomes. |

Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

This protocol outlines a common method for determining a compound's ability to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters.

2.2.1 Materials

-

HEK293 cells stably expressing human DAT, NET, or SERT.

-

Cell culture medium (e.g., DMEM with 10% FBS and antibiotics).

-

Assay buffer (e.g., Krebs-HEPES buffer, KHB).

-

Radiolabeled monoamine substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

-

Test compound (this compound).

-

Reference compounds (e.g., cocaine, amphetamine).

-

96-well cell culture plates.

-

Scintillation counter and scintillation fluid.

2.2.2 Procedure

-

Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Compound Preparation: Prepare serial dilutions of the test compound and reference compounds in assay buffer.

-

Assay Initiation:

-

Wash the cell monolayer once with pre-warmed assay buffer.

-

Add the test compound dilutions to the wells and incubate for a specified time (e.g., 10-20 minutes) at 37°C.

-

Add the radiolabeled monoamine substrate to each well to initiate the uptake reaction.

-

-

Assay Termination: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis and Quantification:

-

Lyse the cells in each well using a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

-

Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor) from the total uptake.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

-

Calculate the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).

-

In Vivo Effects on Monoamine Systems

In vivo studies, such as microdialysis and locomotor activity assays, are essential for understanding the physiological and behavioral effects of a compound.

Quantitative Data: Extracellular Monoamine Levels and Locomotor Activity

| Compound (Dose) | Brain Region | Peak Increase in Extracellular Dopamine | Peak Increase in Extracellular Serotonin | Reference |

| PMMA | Rat Brain | Weakly Increased | Robustly Increased | [4] |

| MDMA (10 mg/kg) | Rat Striatum | ~700% | ~350% | [4] |

| Table 3: In vivo effects of PMMA and MDMA on extracellular monoamine levels. |

Locomotor activity studies in rodents are used to assess the stimulant or depressant effects of a compound. PMMA has been shown to produce hyperlocomotion in rodents, though its effects are reported to differ from typical amphetamine-like stimulants.[3]

Experimental Protocol: In Vivo Microdialysis

This protocol describes the measurement of extracellular monoamine levels in the brain of a freely moving rodent.

3.2.1 Materials

-

Male Sprague-Dawley rats or C57BL/6 mice.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Test compound (this compound).

-

Fraction collector.

-

HPLC system with electrochemical detection (HPLC-ED).

3.2.2 Procedure

-

Surgical Implantation:

-

Anesthetize the animal and place it in the stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).

-

Allow the animal to recover from surgery for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period to obtain a baseline measurement of extracellular monoamines.

-

-

Drug Administration and Sample Collection:

-

Administer the test compound (this compound) via a systemic route (e.g., intraperitoneal injection).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.

-

-

Neurochemical Analysis:

-

Analyze the collected dialysate samples for dopamine, norepinephrine, and serotonin content using HPLC-ED.

-

-

Data Analysis:

-

Express the monoamine concentrations as a percentage of the baseline levels.

-

Compare the changes in monoamine levels between the drug-treated and vehicle-treated groups.

-

Experimental Protocol: Locomotor Activity Assay

This protocol details the assessment of spontaneous locomotor activity in mice following drug administration.

3.3.1 Materials

-

Male Swiss-Webster mice.

-

Locomotor activity chambers equipped with infrared beams.

-

Data acquisition software.

-

Test compound (this compound).

-

Vehicle control (e.g., saline).

3.3.2 Procedure

-

Habituation: Acclimate the mice to the testing room and the locomotor activity chambers for a period before the experiment to reduce novelty-induced hyperactivity.

-

Drug Administration: Administer the test compound or vehicle to the mice.

-

Data Collection:

-

Immediately place the mice into the locomotor activity chambers.

-

Record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-120 minutes).

-

-

Data Analysis:

-

Analyze the locomotor activity data in time bins (e.g., 5-minute intervals).

-

Compare the total locomotor activity and the time course of activity between the different dose groups and the vehicle control group.

-

Generate dose-response curves to determine the relationship between the dose of this compound and its effect on locomotor activity.

-

Mechanism of Action and Signaling Pathways

This compound, like other amphetamine and cathinone (B1664624) derivatives, is believed to exert its effects by interacting with monoamine transporters. The prevailing hypothesis is that it acts as a substrate for these transporters, leading to two primary consequences: competitive inhibition of monoamine reuptake and transporter-mediated release (efflux) of monoamines from the presynaptic neuron.[5]

The influx of this compound through the transporter is coupled with an efflux of monoamines, leading to a significant increase in their synaptic concentration. This surge in synaptic monoamines then leads to enhanced activation of postsynaptic receptors, resulting in the observed psychoactive effects.

Conclusion

The available evidence, primarily extrapolated from its close analog PMMA and other synthetic cathinones, suggests that this compound functions as a monoamine transporter substrate, leading to the release of serotonin, norepinephrine, and to a lesser extent, dopamine. This profile is consistent with its reported stimulant and psychoactive effects. The in vitro and in vivo experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other novel psychoactive substances. Further research is imperative to delineate the precise pharmacological and toxicological profile of this compound to better understand its potential for abuse and to inform public health and regulatory bodies.

References

- 1. Substituted methcathinones differ in transporter and receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. para-Methoxymethamphetamine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth pharmacological overview of methoxyphedrine and a selection of structurally related synthetic cathinones. Synthetic cathinones represent a large and evolving class of novel psychoactive substances (NPS) that primarily act as modulators of monoamine transporters. Understanding their detailed pharmacological profiles is crucial for predicting their physiological and psychological effects, abuse potential, and for the development of potential therapeutic interventions. This document summarizes quantitative data on their interactions with monoamine transporters and other receptors, details the experimental protocols used for their characterization, and provides visual representations of their mechanisms of action and experimental workflows. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and pharmacology.

Introduction

Synthetic cathinones are β-keto analogues of phenethylamines, structurally related to the naturally occurring stimulant cathinone (B1664624) found in the Khat plant (Catha edulis). Since the mid-2000s, a plethora of synthetic derivatives have emerged on the recreational drug market, often circumventing existing drug laws through minor chemical modifications. These compounds generally exert their effects by interacting with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), leading to increased extracellular concentrations of their respective neurotransmitters.

The pharmacological effects of synthetic cathinones can vary significantly based on their chemical structure, particularly substitutions on the aromatic ring, the α-carbon, and the amino group.[1][2] These structural variations determine whether a compound acts primarily as a monoamine transporter inhibitor (a "blocker," akin to cocaine) or as a monoamine transporter substrate (a "releaser," akin to amphetamine).[3] This distinction is critical as it influences the neurochemical and behavioral profile of the substance.

This guide focuses on this compound, a term that can refer to different isomers, most notably para-methoxymethcathinone (methedrone), and provides a comparative analysis with other prominent synthetic cathinones such as mephedrone (B570743) (4-MMC), 3-methylmethcathinone (3-MMC), pentedrone, and the pyrovalerone derivative MDPV.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound and selected related cathinones. The data are presented as IC₅₀ values for monoamine transporter uptake inhibition and Kᵢ values for receptor binding affinities.

Table 1: Monoamine Transporter Inhibition Potency (IC₅₀, nM)

| Compound | DAT (IC₅₀, nM) | NET (IC₅₀, nM) | SERT (IC₅₀, nM) | DAT/SERT Ratio | Primary Mechanism |

| This compound (Methedrone) | 4,651 | 516 | 108 | 0.02 | Releaser |

| Mephedrone (4-MMC) | 49.1 - 1,290 | 62.7 - 520 | 118.3 - 930 | ~1-2 | Releaser[4][5] |

| 3-Methylmethcathinone (3-MMC) | 2,130 | 470 | 9,410 | 0.23 | Releaser[4] |

| Clephedrone (4-CMC) | N/A | N/A | N/A | N/A | Releaser |

| Pentedrone | 2,500 | 610 | 135,000 | 0.018 | Inhibitor[1] |

| MDPV | 4.0 - 12.8 | 14.2 - 25.9 | 3,305 - >10,000 | >250 | Inhibitor[6][7] |

| Butylone | 1,440 | N/A | 24,400 | 0.06 | Hybrid (DAT blocker, SERT substrate) |

| Ethylone | N/A | N/A | N/A | N/A | Releaser |

N/A: Data not readily available in the searched literature. DAT/SERT Ratio is a simplified indicator of relative selectivity, calculated as (1/IC₅₀ DAT) / (1/IC₅₀ SERT).

Table 2: Receptor Binding Affinities (Kᵢ, nM)

| Compound | 5-HT₁ₐ | 5-HT₂ₐ | 5-HT₂B | 5-HT₂C | α₁ₐ | α₂ₐ | D₂ |

| This compound (Methedrone) | >10,000 | 4,200 | >10,000 | >10,000 | >10,000 | 9,100 | >10,000 |

| Mephedrone (4-MMC) | >10,000 | 4,900 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |

| 3-Methylmethcathinone (3-MMC) | >10,000 | 7,400 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |

| Pentedrone | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |

| MDPV | 2,900 | >10,000 | >10,000 | >10,000 | 5,000 | 3,400 | >10,000 |

Data for some compounds and receptors were not available in the searched literature. Values are compiled from multiple sources, primarily focusing on human cloned receptors where specified.[8][9][10]

Experimental Protocols

The characterization of synthetic cathinones typically involves a range of in vitro assays to determine their interaction with monoamine transporters and receptors. Below are detailed methodologies for key experiments.

Monoamine Transporter Uptake Inhibition Assay using HEK293 Cells

This assay measures a compound's ability to inhibit the uptake of radiolabeled monoamines into human embryonic kidney (HEK293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.

Materials:

-

HEK293 cells stably expressing hDAT, hNET, or hSERT

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., Krebs-HEPES buffer, KHB)

-

Radiolabeled monoamine substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Known transporter inhibitors for determining non-specific uptake (e.g., mazindol for DAT/NET, paroxetine (B1678475) for SERT)

-

96-well microplates

-

Scintillation fluid and a scintillation counter

Procedure:

-

Cell Culture: Culture the transporter-expressing HEK293 cells in appropriate flasks until they reach 80-90% confluency. Seed the cells into 96-well plates and allow them to adhere and grow to form a monolayer.

-

Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cell monolayers once with assay buffer.

-

Pre-incubation: Add the assay buffer containing various concentrations of the test compound or the reference inhibitor to the wells. Incubate for a short period (e.g., 10-20 minutes) at room temperature or 37°C.

-

Initiation of Uptake: Add the assay buffer containing the respective [³H]-labeled monoamine substrate to initiate the uptake reaction.

-

Termination of Uptake: After a defined incubation period (typically 1-10 minutes), rapidly terminate the uptake by aspirating the buffer and washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells in each well (e.g., with 1% SDS) and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake. Plot the percentage of inhibition against the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC₅₀ value.

Monoamine Release Assay using Preloaded Synaptosomes

This assay determines whether a compound acts as a substrate (releaser) for monoamine transporters. It measures the ability of a test compound to induce the efflux of a preloaded radiolabeled monoamine from synaptosomes.

Materials:

-

Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET)

-

Sucrose (B13894) buffer for homogenization

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Radiolabeled monoamine substrates ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin)

-

Test compounds

-

Glass-fiber filters and a vacuum filtration manifold

-

Scintillation counter

Procedure:

-

Synaptosome Preparation: Homogenize the brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomes. Wash and resuspend the synaptosomal pellet in the assay buffer.

-

Preloading: Incubate the synaptosomes with the respective [³H]-labeled monoamine substrate to allow for uptake and loading into the synaptic vesicles.

-

Superfusion/Washing: Place the preloaded synaptosomes onto filters and wash with fresh assay buffer to remove extracellular radioactivity.

-

Induction of Release: Add the assay buffer containing various concentrations of the test compound to the synaptosomes.

-

Sample Collection: Collect the superfusate at timed intervals.

-

Quantification: At the end of the experiment, lyse the synaptosomes remaining on the filter to determine the total remaining radioactivity. Measure the radioactivity in the collected superfusate samples and the final lysate using a scintillation counter.

-

Data Analysis: Express the amount of radioactivity released in each fraction as a percentage of the total radioactivity in the synaptosomes at the beginning of the release experiment. Plot the percentage of release against the log concentration of the test compound to determine the EC₅₀ value for release.

Signaling Pathways and Experimental Workflows

The interaction of synthetic cathinones with monoamine transporters initiates a cascade of events that alters synaptic neurotransmission. The primary distinction in their mechanism of action—inhibition versus release—leads to different neurochemical consequences.

Monoamine Transporter Signaling

Caption: Mechanism of action of cathinones at the dopamine synapse.

The diagram above illustrates the two primary mechanisms by which synthetic cathinones affect monoamine signaling, using the dopamine system as an example. Transporter inhibitors, such as MDPV, block the reuptake of dopamine from the synaptic cleft, leading to its accumulation and prolonged action on postsynaptic receptors. In contrast, transporter substrates, like mephedrone, are transported into the presynaptic neuron and induce reverse transport of dopamine through the transporter, causing a rapid and substantial increase in synaptic dopamine levels.

Experimental Workflow

Caption: General experimental workflow for in vitro profiling.

This workflow diagram outlines the key steps involved in the in vitro pharmacological characterization of a synthetic cathinone. It encompasses three primary assays: monoamine transporter uptake inhibition, monoamine release, and receptor binding. Each of these assays provides critical data points (IC₅₀, EC₅₀, and Kᵢ values, respectively) that collectively define the compound's pharmacological profile.

Conclusion

This compound and related synthetic cathinones exhibit a diverse range of pharmacological profiles, primarily dictated by their differential interactions with monoamine transporters. The distinction between transporter inhibitors and substrates is a key determinant of their neurochemical and, consequently, their psychoactive effects. The quantitative data and experimental protocols presented in this guide provide a framework for the systematic evaluation of these compounds. A thorough understanding of their pharmacology is essential for the scientific and medical communities to address the public health challenges posed by the continuous emergence of new psychoactive substances and to explore any potential therapeutic applications. Further research is warranted to fully elucidate the downstream signaling consequences and the in vivo effects of this complex class of compounds.

References

- 1. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 2. journal.r-project.org [journal.r-project.org]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. The Designer Methcathinone Analogs, Mephedrone and Methylone, are Substrates for Monoamine Transporters in Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological profile of mephedrone analogs and related new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Methoxyphedrine reference standards for analytical testing.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methoxyphedrine (N-methyl-1-(3-methoxyphenyl)propan-2-amine) reference standards for analytical testing. Due to the limited availability of direct synthetic procedures for this compound in peer-reviewed literature, this guide presents a well-established and analogous synthetic pathway based on the synthesis of structurally similar compounds, such as methamphetamine and para-methoxyamphetamine (PMA). The methodologies, analytical characterization techniques, and a discussion of the putative signaling pathway are detailed to support research and development activities.

Introduction

This compound is a substituted amphetamine and a positional isomer of the more well-known para-methoxymethamphetamine (PMMA). As with many designer drugs and novel psychoactive substances, the availability of pure and well-characterized reference standards is crucial for forensic analysis, toxicological screening, and pharmacological research. This guide outlines a common and effective synthetic route for producing this compound and details the necessary analytical techniques for its characterization and purity assessment.

Synthetic Pathway

The most common and versatile method for the synthesis of N-methylated phenethylamines, such as this compound, is through the reductive amination of a corresponding phenyl-2-propanone precursor. This two-step process typically involves the formation of an imine intermediate followed by its reduction to the final amine.

Overview of the Synthesis Workflow

The synthesis of this compound can be logically divided into two primary stages: the synthesis of the key intermediate, 3-methoxyphenyl-2-propanone, and its subsequent conversion to this compound via reductive amination.

Exploring the Psychoactive Properties of Methoxyphedrine and its Analogs in Animal Models: A Technical Guide

Disclaimer: This document is intended for researchers, scientists, and drug development professionals for informational purposes only. Methoxyphedrine (Methedrone) is a research chemical with limited and inconclusive scientific study. The information presented herein is a synthesis of available preclinical data and should not be interpreted as an endorsement or guide for human use. The evaluation of structurally similar compounds is provided for comparative pharmacology and methodological illustration due to the sparse data on this compound.

Introduction

This compound (Methedrone, 4-methoxymethcathinone, 4-MeOMC, bk-PMMA) is a synthetic stimulant of the cathinone (B1664624) class. Structurally, it is the β-keto analogue of para-methoxymethamphetamine (PMMA). Like other synthetic cathinones, it was developed as a designer drug, and understanding its psychoactive profile is crucial for both public health and drug development. This guide provides a technical overview of the preclinical evaluation of this compound's psychoactive properties, with a focus on its mechanism of action and behavioral effects in animal models. Due to a significant lack of published quantitative behavioral data for this compound, the well-researched analog Mephedrone (4-methylmethcathinone, 4-MMC) is used as a representative compound to detail experimental protocols and data presentation.

Proposed Mechanism of Action

This compound's primary mechanism of action is believed to involve the modulation of monoamine neurotransmission. Studies have shown that it acts as a potent inhibitor of the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), while being a comparatively weak inhibitor of the dopamine (B1211576) transporter (DAT). This profile suggests that, unlike classic psychostimulants such as cocaine or amphetamine which are often more DAT-centric, this compound's effects may be more heavily influenced by serotonergic and noradrenergic activity. The imbalance, particularly the potent serotonin activity relative to dopamine, could contribute to its unique psychoactive effects and toxicity profile.

Initial Toxicity Screening of Methoxyphedrine in Cell-Based Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyphedrine (MXP), a synthetic cathinone (B1664624) and a novel psychoactive substance (NPS), has emerged as a compound of interest for toxicological evaluation. As with many NPS, there is a significant gap in the scientific literature regarding its safety profile.[1][2] This technical guide provides a framework for the initial toxicity screening of this compound using established in vitro cell-based assays. The methodologies outlined here are based on standard practices for the toxicological assessment of new chemical entities and are informed by research on related synthetic cathinones and amphetamine-type stimulants.[3][4][5] The aim is to offer a robust starting point for researchers to assess the cytotoxic and mechanistic effects of this compound in a controlled laboratory setting.

Cell-based assays are crucial in the early stages of drug discovery and toxicology for providing a preliminary understanding of a compound's potential for causing cellular damage.[6][7] They offer a more rapid and cost-effective alternative to animal testing for initial screening.[8] This guide will detail protocols for assessing cell viability, membrane integrity, apoptosis, and oxidative stress, which are key indicators of cytotoxicity.[9]

Core Experimental Workflow

The initial toxicity screening of this compound can be structured as a tiered approach, starting with general cytotoxicity assays and progressing to more specific mechanistic studies. This workflow allows for a comprehensive evaluation of the compound's effects on cellular health.

Data Presentation: Summary of Expected Quantitative Data

While specific data for this compound is not yet widely available, the following table illustrates how quantitative results from the described assays can be structured. Data from related synthetic cathinones are provided as a reference.

| Assay Type | Cell Line | Compound | Endpoint | Result (Example) | Reference |

| Cell Viability | Primary Rat Hepatocytes | Buphedrone | EC50 | 1.57 mM | [4] |

| Primary Rat Hepatocytes | Butylone (B606430) | EC50 | 1.21 mM | [4] | |

| Primary Rat Hepatocytes | 3,4-DMMC | EC50 | 0.158 mM | [4] | |

| Apoptosis | SH-SY5Y | 2-Cl-4,5-MDMA | % Apoptotic Cells | Concentration-dependent increase | [2] |

| Oxidative Stress | SH-SY5Y | 3,4-MDPHP | ROS Production | Concentration-dependent increase | [2] |

| Mitochondrial Toxicity | Isolated Rat Liver Mitochondria | Methamphetamine | Mitochondrial Swelling | Concentration-dependent increase | [10] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell line and laboratory conditions.

Cell Culture

For neurotoxicity studies, the human neuroblastoma cell line SH-SY5Y is a common choice due to its dopaminergic characteristics.[2][3]

-

Cell Line: SH-SY5Y (ATCC® CRL-2266™)

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and allow them to adhere for 24 hours.[11]

-

Compound Treatment: Prepare serial dilutions of this compound in the growth medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[13]

-

MTT Addition: Add 50 µL of MTT solution (1 mg/mL in DMEM) to each well and incubate for 4 hours at 37°C.[11]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[14]

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Sample Collection: After the incubation period, collect the cell culture supernatant from each well.

-

LDH Measurement: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the LDH activity in the supernatant.[11]

-

Data Analysis: Express the results as a percentage of LDH released compared to a positive control (cells lysed to achieve maximum LDH release).

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][15]

-

Cell Seeding and Treatment: Seed SH-SY5Y cells in 6-well plates at a density of 3 x 10^5 cells/well and treat with this compound for 24 hours.[11]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[11]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Reactive Oxygen Species (ROS) Assay

This assay measures the intracellular production of ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[16]

-

Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound.

-

Probe Loading: After treatment, wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

-

Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

-

Data Analysis: Normalize the fluorescence data to the control group.

Mitochondrial Membrane Potential (MMP) Assay

A decrease in MMP is an early indicator of apoptosis.[17][18] This can be measured using cationic fluorescent dyes like Tetramethylrhodamine, Ethyl Ester (TMRE).[19]

-

Cell Seeding and Treatment: Seed and treat cells as in the ROS assay.

-

Dye Loading: After treatment, incubate the cells with TMRE dye according to the manufacturer's protocol.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.

-

Data Analysis: A decrease in fluorescence intensity indicates a loss of MMP.

Signaling Pathways and Mechanistic Insights

The toxicity of methamphetamine and related compounds often involves the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, as well as endoplasmic reticulum (ER) stress.[18][20]

Methamphetamine-Induced Apoptotic Pathway

Methamphetamine has been shown to induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation.[18]

Oxidative Stress and Cellular Damage

Many psychoactive substances, including methamphetamine, are known to induce the production of reactive oxygen species (ROS).[16][21][22] Excessive ROS can lead to oxidative stress, causing damage to lipids, proteins, and DNA, which can trigger apoptotic cell death.

Conclusion

This technical guide provides a comprehensive framework for the initial in vitro toxicity screening of this compound. By employing a tiered approach that includes assays for general cytotoxicity, apoptosis, and oxidative stress, researchers can systematically evaluate the potential adverse effects of this novel psychoactive substance. The provided protocols and data presentation formats are intended to facilitate standardized and comparable research in this critical area of public health. Further investigations will be necessary to fully elucidate the specific molecular mechanisms underlying this compound's toxicity and to correlate these in vitro findings with potential in vivo effects.

References

- 1. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From street to lab: in vitro hepatotoxicity of buphedrone, butylone and 3,4-DMMC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive evaluation of the toxicological effects of commonly encountered synthetic cathinones using in silico meth… [ouci.dntb.gov.ua]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Cell-based Assays for Assessing Toxicity: A Basic Guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of mitochondrial permeability transition (MPT) pore opening and ROS formation as a mechanism for methamphetamine-induced mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances [mdpi.com]

- 12. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methamphetamine induces apoptosis in an immortalized rat striatal cell line by activating the mitochondrial cell death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]

- 20. Methamphetamine induces neuronal apoptosis via cross-talks between endoplasmic reticulum and mitochondria-dependent death cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The role of reactive oxygen species in methamphetamine self-administration and dopamine release in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Genetic toxicity of methamphetamine in vitro and in human abusers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Ballet of Methoxyphedrine: An In-Depth Guide to its Structure-Activity Relationship

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the intricate relationship between the chemical structure of methoxyphedrine and its pharmacological activity. As a derivative of cathinone, this compound and its analogues represent a significant area of interest in neuroscience and pharmacology due to their stimulant properties and potential for abuse. Understanding the nuanced interplay of molecular modifications and their effects on biological targets is paramount for the development of novel therapeutics and for comprehending the mechanisms of action of this class of compounds.

Core Structural Features and Pharmacological Targets

This compound, a β-keto-amphetamine, shares the foundational phenethylamine (B48288) skeleton. Its primary mechanism of action involves the modulation of monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). The interaction with these transporters leads to an increase in the extracellular concentrations of dopamine, serotonin, and norepinephrine, respectively, which underlies its stimulant and psychoactive effects.

The structure-activity relationship (SAR) of this compound and its derivatives is largely dictated by substitutions at three key positions:

-

The Phenyl Ring: Modifications to the aromatic ring, such as the position and nature of the methoxy (B1213986) group and other substituents, profoundly influence the potency and selectivity of the compound for DAT and SERT.

-

The α-Carbon: Alkyl substitutions at the α-position can impact the metabolic stability and overall potency of the molecule.

-

The Amino Group: The nature of the substituent on the nitrogen atom can modulate the compound's interaction with the monoamine transporters.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro data for a series of para-substituted methcathinone (B1676376) analogues, including the 4-methoxy derivative (methedrone), which provides critical insights into the SAR of this compound-related compounds. The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response in monoamine release assays.

| Compound | Substituent (para-position) | DAT EC50 (nM)[1] | SERT EC50 (nM)[1] | DAT/SERT Selectivity Ratio[1] |

| Methcathinone | H | 50.2 | 15,100 | 300 |

| Mephedrone | CH₃ | 110 | 2,200 | 20 |

| Methedrone | OCH₃ | 175 | 506 | 2.89 |

| 4-Fluoro MCAT | F | 89.6 | 3,100 | 34.6 |

| 4-Chloro MCAT | Cl | 120 | 2,900 | 24.2 |

| 4-Bromo MCAT | Br | 125 | 2,700 | 21.6 |

| 4-Trifluoromethyl MCAT | CF₃ | 2,700 | 190 | 0.07 |

Key Observations:

-

The parent compound, methcathinone, is highly selective for DAT.

-

The addition of a methoxy group at the para-position (methedrone) significantly increases the potency at SERT, thereby reducing the DAT/SERT selectivity ratio. This suggests a shift towards a more serotonin-like effect.[1]

-

Electron-withdrawing groups, such as trifluoromethyl, dramatically increase SERT selectivity.[1]

-

The steric bulk of the para-substituent is a key determinant of the DAT versus SERT selectivity.[2]

Experimental Protocols

A fundamental technique for characterizing the interaction of this compound derivatives with their primary targets is the radioligand binding assay. Below is a representative protocol for determining the binding affinity of a test compound for the dopamine transporter.

Protocol: Dopamine Transporter (DAT) Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of a this compound derivative for the human dopamine transporter (hDAT).

Materials:

-

HEK293 cells stably expressing hDAT.

-

Membrane preparation from hDAT-expressing cells.

-

Radioligand: [¹²⁵I]RTI-55 (a high-affinity DAT ligand).

-